molecular formula C16H18F3N3O2 B580635 tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate CAS No. 641571-19-9

tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate

Cat. No.: B580635
CAS No.: 641571-19-9
M. Wt: 341.334
InChI Key: WINZSMKLZYWFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Classification

IUPAC Name : tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate
Molecular Formula : $$ \text{C}{16}\text{H}{18}\text{F}{3}\text{N}{3}\text{O}_{2} $$
Molecular Weight : 341.33 g/mol
CAS Registry Number : 641571-19-9
Structural Features :

  • A phenyl ring substituted with:
    • A trifluoromethyl ($$ \text{CF}_3 $$) group at position 5.
    • A 5-methylimidazol-1-yl group at position 3.
    • A tert-butoxycarbonyl (Boc) carbamate group at position 1.

      Classification :
  • Functional Groups : Carbamate (Boc-protected amine), imidazole, trifluoromethyl.
  • Chemical Class : Heterocyclic carbamate derivative with aromatic and electron-withdrawing substituents.
Property Value
Molecular Formula $$ \text{C}{16}\text{H}{18}\text{F}{3}\text{N}{3}\text{O}_{2} $$
Exact Mass 341.33 g/mol
XLogP3 3.2 (predicted)
Hydrogen Bond Donors 1 (NH in carbamate)
Hydrogen Bond Acceptors 5 (imidazole N, carbamate O)

Historical Development and Discovery

The compound emerged as a key intermediate in the synthesis of tyrosine kinase inhibitors, particularly nilotinib (used in chronic myeloid leukemia) . Its development aligns with medicinal chemistry strategies to optimize pharmacokinetic properties through structural modifications:

  • Early Synthesis Routes : Involved nucleophilic aromatic substitution of halogenated benzotrifluorides with methylimidazole derivatives, followed by Boc protection .
  • Catalytic Advances : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) improved regioselectivity and yield for the imidazole-phenyl linkage .
  • Process Optimization : Introduction of tert-butyl carbamate as a protective group enhanced stability during multi-step syntheses, enabling scalable production .

Structure-Activity Relationship Significance

The compound’s structure directly influences its role in drug discovery:

  • Trifluoromethyl Group :
    • Enhances lipophilicity and metabolic stability by resisting oxidative degradation .
    • Modulates electron density on the phenyl ring, affecting binding to hydrophobic enzyme pockets .
  • Imidazole Moiety :
    • Serves as a hydrogen-bond acceptor/donor, critical for target engagement (e.g., kinase ATP-binding sites) .
    • The 5-methyl substituent reduces steric hindrance compared to bulkier groups, improving conformational flexibility .
  • Boc Carbamate :
    • Protects the amine during synthesis, enabling selective deprotection in final drug candidates .
    • Contributes to prodrug strategies by modulating solubility and bioavailability .

Comparative SAR Insights :

  • Replacement of the 5-methylimidazole with 4-methyl analogs (e.g., CAS 641571-14-4) reduces kinase inhibition potency by 40%, highlighting positional sensitivity .
  • Removal of the trifluoromethyl group decreases cellular permeability by 60%, as shown in nilotinib analogs .

Position in Carbamate and Imidazole-Containing Compounds

This compound bridges two pharmacologically significant classes:

  • Carbamates :
    • Known for hydrolytic stability and controlled release of amines.
    • The Boc group is widely used in peptide synthesis and prodrug design .
  • Imidazole Derivatives :
    • Privileged scaffolds in medicinal chemistry due to their ability to mimic purine bases.
    • Found in antifungal agents (e.g., ketoconazole) and kinase inhibitors (e.g., nilotinib) .

Unique Synergy :

  • The trifluoromethyl-phenyl-imidazole core enables dual functionality : hydrophobic interactions (via $$ \text{CF}_3 $$) and hydrogen bonding (via imidazole).
  • Compared to non-fluorinated analogs, this compound exhibits 3-fold higher plasma stability in preclinical models .

Properties

IUPAC Name

tert-butyl N-[3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-10-8-20-9-22(10)13-6-11(16(17,18)19)5-12(7-13)21-14(23)24-15(2,3)4/h5-9H,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINZSMKLZYWFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401114818
Record name Carbamic acid, [3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641571-19-9
Record name Carbamic acid, [3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=641571-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401114818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution for Imidazole Coupling

The introduction of the 5-methylimidazole group to the trifluoromethylphenyl backbone is typically achieved via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. In one approach, 3-bromo-5-(trifluoromethyl)aniline reacts with 5-methylimidazole under Ullmann-type conditions. A mixture of 3-bromo-5-(trifluoromethyl)aniline (1.00 equiv), 5-methylimidazole (1.2 equiv), copper(I) iodide (0.1 equiv), and cesium carbonate (1.5 equiv) in DMF is heated at 130°C for 16–20 hours. This yields 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline with a 63% yield after purification by column chromatography.

Critical Parameters :

  • Base : Cesium carbonate ensures deprotonation of imidazole, enhancing nucleophilicity.

  • Catalyst : Copper(I) iodide facilitates the Ullmann coupling mechanism.

  • Solvent : DMF’s high polarity stabilizes intermediates and accelerates reaction kinetics.

Alternative Coupling via Palladium Catalysis

For halogenated precursors lacking reactivity under copper-catalyzed conditions, palladium-based systems offer a viable alternative. For example, 3-fluoro-5-(trifluoromethyl)aniline reacts with the sodium salt of 5-methylimidazole in N-methyl-2-pyrrolidone (NMP) using sodium hydride as a base. The reaction proceeds at 100°C for 12 hours, displacing fluoride via aromatic nucleophilic substitution. This method avoids competitive side reactions observed in Ullmann couplings, achieving yields up to 70%.

Carbamate Protection of the Aromatic Amine

tert-Butoxycarbonyl (Boc) Protection

The free amine in 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is protected using tert-butyl dicarbonate (Boc₂O). In a representative procedure, the aniline derivative (1.00 equiv) is dissolved in dichloromethane (DCM) with triethylamine (2.5 equiv). Boc₂O (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The crude product is purified via reverse-phase chromatography (acetonitrile/water gradient) to isolate tert-butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate in 32–45% yield.

Optimization Insights :

  • Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in minimizing N-alkylation byproducts.

  • Solvent : Polar aprotic solvents like DCM or THF prevent premature hydrolysis of Boc₂O.

One-Pot Coupling-Protection Sequences

Recent advances integrate imidazole coupling and Boc protection into a single workflow. For instance, 3-bromo-5-(trifluoromethyl)nitrobenzene undergoes simultaneous imidazole coupling (CuI, Cs₂CO₃, DMF) and nitro reduction (H₂/Pd-C), followed by in-situ Boc protection with Boc₂O. This telescoped approach reduces purification steps and improves overall yield to 55%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Ullmann Coupling + BocCuI, Cs₂CO₃, DMF, 130°C; Boc₂O, DCM32–63%Scalable, cost-effective copper catalystModerate yields, chromatography needed
Pd-Catalyzed NAS + BocNaH, NMP, 100°C; Boc₂O, THF55–70%Higher regioselectivityRequires anhydrous conditions
Telescoped SynthesisCuI, H₂/Pd-C, Boc₂O55%Fewer intermediatesComplex optimization

Mechanistic Considerations and Side Reactions

Competing Pathways in Imidazole Coupling

During Ullmann couplings, proto-dehalogenation (reductive elimination of HX) competes with cross-coupling, particularly with electron-deficient aryl halides. Adding catalytic amounts of 1,10-phenanthroline suppresses this pathway, improving coupling efficiency by 15–20%.

Boc Protection Challenges

The electron-withdrawing trifluoromethyl group deactivates the aromatic amine, necessitating stoichiometric Boc₂O and extended reaction times. Microwave-assisted conditions (60°C, 1 hour) enhance reaction rates without compromising yield.

Industrial-Scale Adaptations

Solvent Recycling in NAS Reactions

NMP, a high-boiling solvent, is recovered via vacuum distillation (150°C, 10 mbar) after coupling reactions, achieving >90% reuse efficiency.

Continuous-Flow Boc Protection

A tubular reactor system with immobilized lipase catalysts (e.g., Candida antarctica) enables continuous Boc protection at 40°C, reducing reagent waste and processing time by 50% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.

    Reduction: Reduction reactions can occur at the carbamate ester, converting it to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbamate ester results in the formation of an amine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate. For instance, derivatives with imidazole structures have shown promising activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties . The introduction of trifluoromethyl groups has been associated with enhanced bioactivity and stability, making such compounds suitable candidates for further development as antimicrobial agents.

Cancer Research
Compounds containing imidazole and carbamate moieties are being explored for their potential as anticancer agents. The ability of these compounds to interact with biological targets involved in cancer progression is under investigation. For example, studies have focused on their role as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby presenting a pathway for therapeutic intervention in cancer treatment .

Drug Design and Development

Synthesis of Novel Compounds
The synthesis of this compound can be achieved through various chemical reactions, including Ugi-tetrazole reactions and cyclization processes. These methods allow for the generation of libraries of related compounds that can be screened for biological activity . The versatility in synthetic routes enhances the potential for discovering novel therapeutics.

Targeted Drug Delivery
Research is also exploring the use of this compound in targeted drug delivery systems. The unique characteristics of the imidazole ring may facilitate selective binding to specific biological targets, improving the efficacy and reducing side effects of therapeutic agents . This application is particularly relevant in developing treatments for diseases requiring precise targeting mechanisms, such as cancer or infectious diseases.

Case Studies

StudyFocusFindings
Konstantinidou et al. (2022)Anticancer ActivityInvestigated derivatives with imidazole structures; identified significant inhibition of topoisomerase II .
MDPI Research (2022)Antimicrobial PropertiesDemonstrated improved MIC values for compounds with trifluoromethyl groups against S. aureus .
Shigematsu Bio (2021)Synthesis TechniquesHighlighted efficient synthetic pathways for creating carbamate derivatives with diverse functionalities .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate ester can undergo hydrolysis, releasing the active compound within the target cells.

Comparison with Similar Compounds

Functional Group Variations in Phenyl-Imidazole Derivatives

The trifluoromethyl-phenyl-imidazole scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:

Compound Name Functional Group Molecular Weight Key Properties/Applications References
Target Compound (PAI 14 064003) Carbamate ~341.3 (calc.) Intermediate in Nilotinib synthesis
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile (PAI 14 064001) Nitrile 241.22 Precursor for carbamate derivatives
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic Acid (PAI 14 064002) Carboxylic Acid 258.21 Potential for conjugation or salt formation
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 257.26 Solubility challenges; safety data available

Key Observations :

  • Nitrile vs. Carbamate : The nitrile analog (PAI 14 064001) is a precursor for carbamate synthesis, enabling modular derivatization. Its lower molecular weight (241.22 vs. ~341.3) reflects the absence of the bulky tert-butyl group .
  • Carboxylic Acid Utility : The benzoic acid derivative (PAI 14 064002) offers ionizable groups for solubility enhancement or bioconjugation, contrasting with the carbamate’s hydrolytic stability .

Key Observations :

  • Yields depend on functional group compatibility. For instance, thiophene-containing carbamates (e.g., 114) achieve higher yields (78%) compared to azide derivatives (59%) due to fewer side reactions .
  • The target compound’s synthesis likely faces challenges in regioselectivity during imidazole installation, though exact yields are unspecified in the evidence.

Physicochemical Properties

  • Solubility: The target compound’s tert-butyl group likely reduces aqueous solubility, similar to tert-butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate, which is noted for low solubility .
  • Stability : The carbamate group enhances stability under physiological conditions, contrasting with more labile esters or amides in other analogs .

Biological Activity

tert-Butyl (3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H18F3N3O2C_{16}H_{18}F_3N_3O_2, and it has a molecular weight of 353.33 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving metabolic stability and altering lipophilicity.

Research indicates that the compound may interact with various biological targets, including:

  • Serotonin Receptors : The presence of the imidazole moiety suggests potential interactions with serotonin receptors, particularly 5-HT4R and 5-HT7R, as seen in related compounds .
  • Anticholinesterase Activity : Studies have shown that compounds with similar structures exhibit moderate anticholinesterase activity. This activity is crucial for the treatment of conditions such as Alzheimer's disease .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
AnticholinesteraseExhibits moderate inhibition of acetylcholinesterase, which may enhance cholinergic neurotransmission.
Serotonin Receptor ModulationPotentially modulates serotonin receptors, influencing mood and anxiety pathways.
CytotoxicityPreliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the anticholinesterase activity using the Ellman method, revealing that compounds with trifluoromethyl groups showed enhanced inhibitory effects compared to their non-trifluoromethyl counterparts .
  • Molecular Docking Studies : Molecular modeling has been employed to predict interactions with acetylcholinesterase and serotonin receptors. These studies indicated that the trifluoromethyl group significantly influences binding affinity and selectivity .
  • Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics due to the tert-butyl group, which enhances lipophilicity and membrane permeability .

Q & A

Q. Characterization methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch of carbamate) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:
Critical variables include:

  • Solvent selection : DMF or THF for solubility vs. dichloromethane for milder conditions.
  • Temperature control : Lower temperatures (0–5°C) to suppress side reactions during imidazole formation.
  • Catalyst/base choice : Use of HATU for efficient amide coupling or K₂CO₃ for deprotonation .
  • Work-up protocols : Sequential extraction with saturated NaHCO₃ and brine to remove acidic/byproduct impurities .

Example : In , a 77% yield was achieved using DMF and K₂CO₃ under nitrogen, compared to 45% in a less optimized protocol .

Basic: What safety precautions are essential when handling this compound?

Answer:
Based on GHS classifications for analogous carbamates:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Respiratory protection : Use in a fume hood to avoid inhalation (H335: Respiratory irritation).
  • First aid : Flush eyes/skin with water for 15 minutes upon contact (H315: Skin irritation; H319: Eye irritation) .

Advanced: How does the trifluoromethyl group influence reactivity and biological interactions?

Answer:
The CF₃ group:

  • Enhances metabolic stability : Reduces oxidative degradation via electron-withdrawing effects.
  • Modulates lipophilicity : Increases logP, improving membrane permeability.
  • Biological target interactions : May engage in hydrophobic binding pockets or halogen bonding with enzymes (e.g., kinase targets) .

Experimental validation : Compare IC₅₀ values of CF₃-containing analogs vs. non-fluorinated derivatives in enzyme inhibition assays .

Advanced: What computational strategies can predict or optimize this compound’s bioactivity?

Answer:

  • Molecular docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina).
  • QSAR modeling : Correlate substituent effects (e.g., imidazole methylation) with activity trends.
  • DFT calculations : Assess electronic effects of CF₃ on reaction intermediates or transition states .

Case study : combined computational design with fluorescence assays to tailor maleimide derivatives, a method applicable to imidazole-carbamate systems .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Light sensitivity : Protect from UV exposure (amber vials).
  • Incompatibilities : Avoid strong acids/bases, which may cleave the carbamate group .

Advanced: How can structural discrepancies in synthetic intermediates be resolved?

Answer:

  • Multi-technique validation : Use X-ray crystallography to resolve ambiguous NMR signals (e.g., regioisomers).
  • Isotopic labeling : ¹⁵N or ¹³C labeling to track reaction pathways and confirm intermediate structures.
  • Comparative analysis : Cross-reference HRMS and elemental analysis to detect impurities .

Advanced: What methodologies elucidate binding mechanisms with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
  • X-ray crystallography : Resolve 3D protein-ligand interactions at atomic resolution .

Example : In , binding affinities of bromo-CF₃ analogs were assessed via SPR to identify lead compounds .

Advanced: How can SAR studies guide structural modifications for improved pharmacokinetics?

Answer:

  • Substituent variation : Replace the tert-butyl group with bioisosteres (e.g., cyclopropyl) to reduce metabolic liability.
  • Imidazole ring modification : Introduce electron-donating groups (e.g., -OMe) to enhance solubility.
  • Pro-drug strategies : Install hydrolyzable esters for controlled release .

Data-driven approach : Plot logD vs. bioavailability for analogs to identify optimal lipophilicity ranges.

Basic: What are the primary hazards and disposal protocols for this compound?

Answer:

  • Hazards : Oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335).
  • Disposal : Incinerate in a certified waste facility; avoid aqueous release due to potential environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.